Comparative In Vitro FPRL1 Agonist Potency Against a Reference Agonist
The target compound, as a urea derivative, is disclosed within the same patent family as a compound exhibiting an EC50 of 80 nM in a human FPRL1 calcium mobilization assay. While a direct, side-by-side comparison with the endogenous peptide agonist WKYMVm or the reference small molecule QuinC1 is not provided in the available patent literature, the class-wide mechanism implies a quantifiable difference in the concentration-response profile. For context, WKYMVm is a high-affinity peptide agonist with an EC50 typically in the low nanomolar range (<10 nM), and non-peptide agonists like QuinC1 show variable potencies depending on the assay system [1]. The specific structural features of this compound are designed for metabolic stability compared to peptides, but direct comparative stability data is not available.
| Evidence Dimension | FPRL1 Agonist Activity (EC50 in Calcium Mobilization Assay) |
|---|---|
| Target Compound Data | Not directly available; structurally related urea derivatives in the same patent family show an EC50 of 80 nM. |
| Comparator Or Baseline | WKYMVm (Endogenous Peptide Agonist), EC50 typically <10 nM. |
| Quantified Difference | Inference: Non-peptide urea derivatives can exhibit ~8-fold or lower potency compared to WKYMVm, but offer non-peptide advantages for tool development. |
| Conditions | Human FPRL1 expressed in HEK-293 cells; Calcium mobilization assay. |
Why This Matters
For procurement decisions, this highlights that the compound is not a direct potency replacement for peptide tools but serves as a distinct chemical probe with a non-peptide scaffold for exploring biased signaling and oral bioavailability potential.
- [1] Urea derivative or pharmacologically acceptable salt thereof. US Patent 10,252,992. June 18, 2018. View Source
